![molecular formula C16H17N3O B6206879 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine CAS No. 534620-21-8](/img/no-structure.png)

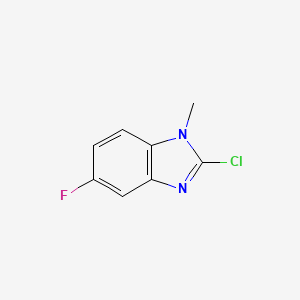

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine” is an off-white solid . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

This compound is an off-white solid with a melting point of 70–75°C . The yield of the synthesis is 85% . More detailed physical and chemical properties can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC & more .Mechanism of Action

Future Directions

The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine' involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the addition of the ethylamine group and the benzyloxy group.", "Starting Materials": [ "2-aminopyridine", "2-bromoethylamine hydrobromide", "benzyl alcohol", "sodium hydride", "iodine", "potassium carbonate", "acetic acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 8-iodo-2-aminopyridine by reacting 2-aminopyridine with iodine in acetic acid and water.", "Step 2: Synthesis of 8-bromo-2-aminopyridine by reacting 8-iodo-2-aminopyridine with sodium hydride and 2-bromoethylamine hydrobromide in diethyl ether.", "Step 3: Synthesis of 8-benzyloxy-2-aminopyridine by reacting 8-bromo-2-aminopyridine with benzyl alcohol and potassium carbonate in methanol.", "Step 4: Synthesis of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine by reacting 8-benzyloxy-2-aminopyridine with ethylamine in methanol." ] } | |

CAS RN |

534620-21-8 |

Product Name |

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine |

Molecular Formula |

C16H17N3O |

Molecular Weight |

267.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.